molecular formula C6H7N3O5 B10902123 methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate

methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate

Cat. No.: B10902123
M. Wt: 201.14 g/mol
InChI Key: QHKIOXHCQOQRAK-UHFFFAOYSA-N
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Description

Methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a nitro group at the third position, a hydroxymethyl group at the first position, and a carboxylate ester group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-nitro-1H-pyrazole-4-carboxylic acid with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is then esterified to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium dithionite (Na₂S₂O₄)

    Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

Methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxymethyl and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitro-1H-pyrazole-4-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    1-(Hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, which can influence its solubility and reactivity.

    3-Nitro-1H-pyrazole-4-carboxylic acid: Lacks both the hydroxymethyl and ester groups, making it less versatile in chemical reactions.

Uniqueness

Methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate is unique due to the combination of functional groups it possesses. The presence of the hydroxymethyl, nitro, and ester groups allows for a wide range of chemical modifications and interactions, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H7N3O5

Molecular Weight

201.14 g/mol

IUPAC Name

methyl 1-(hydroxymethyl)-3-nitropyrazole-4-carboxylate

InChI

InChI=1S/C6H7N3O5/c1-14-6(11)4-2-8(3-10)7-5(4)9(12)13/h2,10H,3H2,1H3

InChI Key

QHKIOXHCQOQRAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1[N+](=O)[O-])CO

Origin of Product

United States

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